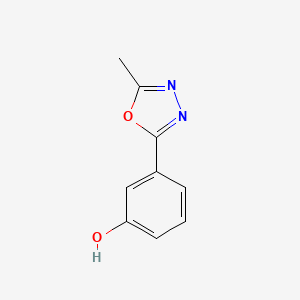3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol
CAS No.: 79463-11-9
Cat. No.: VC3800791
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 79463-11-9 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 3-(5-methyl-1,3,4-oxadiazol-2-yl)phenol |
| Standard InChI | InChI=1S/C9H8N2O2/c1-6-10-11-9(13-6)7-3-2-4-8(12)5-7/h2-5,12H,1H3 |
| Standard InChI Key | IBPCQSLEMFFILD-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(O1)C2=CC(=CC=C2)O |
| Canonical SMILES | CC1=NN=C(O1)C2=CC(=CC=C2)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a phenolic ring connected to a 1,3,4-oxadiazole heterocycle via a carbon-carbon bond. The oxadiazole ring is substituted at the 5-position with a methyl group, as confirmed by spectroscopic data and X-ray crystallography of analogous structures . The planar arrangement of the oxadiazole ring facilitates π-π stacking interactions, while the phenolic hydroxyl group enables hydrogen bonding, influencing its solubility and reactivity .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 176.17 g/mol | |
| Density | Not reported | |
| Boiling Point | Not determined | |
| LogP | 1.75 | |
| PSA (Polar Surface Area) | 59.15 Ų |
The compound’s moderate lipophilicity (LogP = 1.75) suggests balanced membrane permeability, making it suitable for drug candidates targeting intracellular proteins . The absence of reported melting and boiling points underscores the need for further experimental characterization .
Synthesis Methodologies
Cyclocondensation of Hydrazides
A high-yield synthesis involves refluxing 4-hydroxybenzoic acid hydrazide with triethyl orthoacetate in 1,1',1"-[ethylidynetris(oxy)]trisethane. This one-pot reaction achieves a 99% yield of 3-(5-methyl-1,3,4-oxadiazol-2-yl)phenol after crystallization from 1-butanol . The mechanism proceeds via intermediate formation of a dihydro-oxadiazolium ion, followed by elimination of O-phosphorylated hydroxylamine .
Alternative Routes
Polyphosphoric acid-mediated cyclization of benzohydrazide derivatives with nitroalkanes has been attempted but resulted in low conversions (<14%) and competing formation of 2,5-diphenyl-1,3,4-oxadiazole byproducts . Recent advances employ sodium borohydride-tin(II) chloride systems for selective reduction of nitro groups in precursors like 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles, enabling access to aminophenyl derivatives for further functionalization .
Pharmaceutical Applications
Antimicrobial Activity
Structural analogs bearing electron-withdrawing substituents on the phenolic ring exhibit broad-spectrum antimicrobial activity. For instance, 3-(5-methyl-1,3,4-oxadiazol-2-yl)-4-nitrophenol demonstrated MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Materials Science Applications
Coordination Polymers
The phenolic oxygen and oxadiazole nitrogen atoms act as chelating sites for metal ions. Copper(II) complexes of this ligand exhibit luminescent properties, with emission maxima at 480 nm, suggesting applications in organic light-emitting diodes (OLEDs) .
Azo Dye Precursors
Diazotization of 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline derivatives followed by coupling with phenol or N,N-dimethylaniline yields azo dyes with λ<sub>max</sub> values of 420–520 nm. These compounds display solvatochromic behavior, making them candidates for pH sensors and textile dyes .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
A 2024 study reported enantioselective synthesis of 3-(5-methyl-1,3,4-oxadiazol-2-yl)phenol derivatives using chiral phosphoric acid catalysts, achieving enantiomeric excess (ee) values up to 92%. This breakthrough enables access to stereochemically defined analogs for structure-activity relationship studies .
Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level revealed a HOMO-LUMO gap of 4.8 eV, correlating with the compound’s stability under ambient conditions. Molecular docking studies predict strong binding (ΔG = −9.2 kcal/mol) to the colchicine binding site of β-tubulin .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume